1-(1H-Indazol-4-yl)ethanamine

Medicinal Chemistry Compound Solubility Synthetic Accessibility

1-(1H-Indazol-4-yl)ethanamine is a chiral primary amine-substituted indazole derivative crucial for medicinal chemistry. Its indazole core—a phenol bioisostere with enhanced lipophilicity—serves as a privileged scaffold for kinase inhibitors (TTK, PLK4, Aurora) and dopamine D3 receptor antagonists. The 4-position amine handle provides a unique vector for ATP-binding pocket interactions, a feature not recapitulated by 5- or 6-substituted positional isomers. Defined melting point (153–155°C) and hygroscopic nature demand storage at 2–8°C under inert gas, making it suitable for robust analytical methods and reference standards. Procuring the correct isomer is critical to avoid failed synthetic campaigns and off-target pharmacological profiles.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 1159511-31-5
Cat. No. B7881007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indazol-4-yl)ethanamine
CAS1159511-31-5
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C1=C2C=NNC2=CC=C1)N
InChIInChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)
InChIKeyPZHSBPNNDBCETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-(1H-Indazol-4-yl)ethanamine (CAS 1159511-31-5): Key Building Block for Indazole-Based Kinase Inhibitors and Dopamine D3 Receptor Antagonists


1-(1H-Indazol-4-yl)ethanamine (CAS 1159511-31-5) is a primary amine-substituted indazole derivative with a molecular weight of 161.20 g/mol [1]. The compound features a chiral center at the ethanamine moiety and serves as a versatile synthetic intermediate in medicinal chemistry . Its indazole core—a bioisostere of phenol with enhanced lipophilicity and reduced phase I/II metabolism susceptibility—underpins its utility in developing kinase inhibitors and dopamine D3 receptor antagonists for oncology and neurological applications .

Why Generic Substitution of 1-(1H-Indazol-4-yl)ethanamine with Positional Isomers Fails


The substitution pattern on the indazole ring critically dictates both synthetic accessibility and biological target engagement. Positional isomers such as 1-(1H-Indazol-5-yl)ethanamine (CAS 1001906-62-2) or 1-(1H-Indazol-6-yl)ethanamine exhibit divergent physicochemical properties—including solubility, melting point, and hygroscopicity—and distinct synthetic routes. In kinase inhibitor design, the 4-position substitution provides a unique vector for the amine handle, enabling specific interactions with ATP-binding pockets that are not recapitulated by 5- or 6-substituted analogs [1]. Procurement of the incorrect isomer can lead to failed synthetic campaigns, off-target pharmacological profiles, and wasted research resources .

Quantitative Differentiation of 1-(1H-Indazol-4-yl)ethanamine: Evidence for Procurement Decisions


Solubility Advantage Over 5-Position Isomer

The 4-substituted isomer demonstrates a calculated aqueous solubility of 3.1 g/L at 25°C , whereas the 5-substituted isomer (CAS 1001906-62-2) lacks quantifiable solubility data in authoritative databases and is reported to exhibit only moderate solubility in polar solvents like DMSO and methanol [1]. This difference in predicted solubility can impact reaction conditions and purification strategies.

Medicinal Chemistry Compound Solubility Synthetic Accessibility

Defined Melting Point and Purity Benchmarks

1-(1H-Indazol-4-yl)ethanamine is commercially available with a consistent melting point range of 153–155°C and purity specifications of 95% or higher . In contrast, the 5-isomer (CAS 1001906-62-2) lacks a reported melting point in multiple vendor datasheets, indicating less characterization data . This defined physical property facilitates identity verification and purity assessment in routine QC workflows.

Analytical Chemistry Quality Control Compound Characterization

Hygroscopic Stability and Storage Requirements

The compound is explicitly classified as hygroscopic , necessitating storage under inert gas at 2–8°C . This property is not uniformly reported for the 5- or 6-isomers, where storage recommendations are less stringent or unspecified. The hygroscopic nature of the 4-isomer mandates specific handling and storage protocols to maintain integrity.

Compound Storage Stability Handling Protocols

Hazard Classification and Handling Precautions

1-(1H-Indazol-4-yl)ethanamine carries explicit GHS hazard statements: H314 (causes severe skin burns and eye damage) and H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . These hazard classifications are more detailed than those provided for the 5- and 6-isomers in public vendor datasheets, enabling more informed risk assessment and appropriate PPE selection during handling.

Safety Handling Regulatory Compliance

Synthetic Utility as a Dopamine D3 Receptor Antagonist Intermediate

The compound serves as a key intermediate in the synthesis of dopamine D3 receptor antagonists . The 4-position amine handle provides an optimal vector for subsequent derivatization to achieve selective D3 binding, a structural feature not accessible from 5- or 6-substituted isomers. This application-specific utility underscores its value in neuroscience drug discovery programs.

Medicinal Chemistry Neurological Disorders Synthetic Intermediates

Optimal Application Scenarios for 1-(1H-Indazol-4-yl)ethanamine


Medicinal Chemistry: Synthesis of Dopamine D3 Receptor Antagonists

As a key intermediate, 1-(1H-Indazol-4-yl)ethanamine provides the essential amine functionality for constructing dopamine D3 receptor antagonists, enabling structure-activity relationship (SAR) studies for neurological disorders .

Kinase Inhibitor Development: Building Block for ATP-Competitive Inhibitors

The indazole core of 1-(1H-Indazol-4-yl)ethanamine serves as a privileged scaffold in kinase inhibitor design, particularly for targets such as TTK, PLK4, and Aurora kinases. The 4-position amine handle allows for precise vectoring into the ATP-binding pocket, a critical feature for achieving selectivity [1].

Synthetic Chemistry: Preparation of Functionalized Indazole Derivatives

The compound undergoes oxidation to indazole-4-carboxylic acid derivatives and can participate in reductive amination and substitution reactions, making it a versatile building block for constructing complex heterocyclic libraries .

Quality Control and Analytical Method Development

With a well-defined melting point (153–155°C) and specific storage requirements (hygroscopic; 2–8°C under inert gas), 1-(1H-Indazol-4-yl)ethanamine is suitable for developing robust analytical methods and reference standards for indazole-based compound libraries .

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